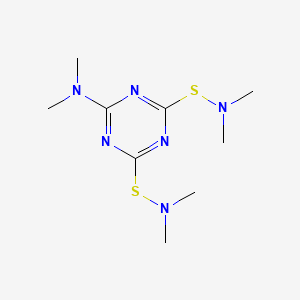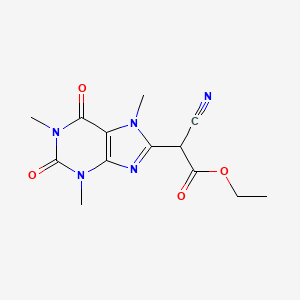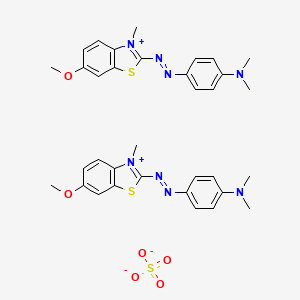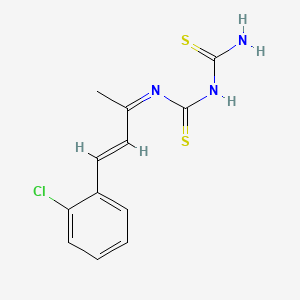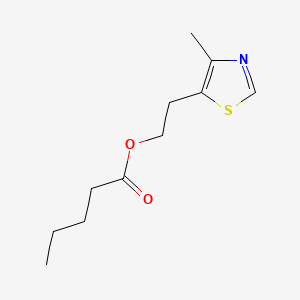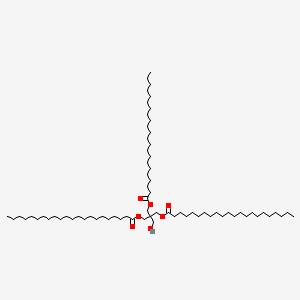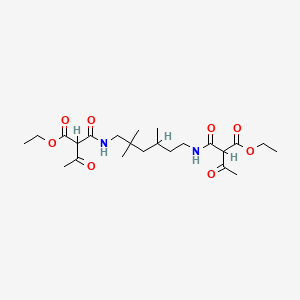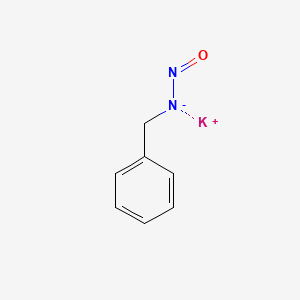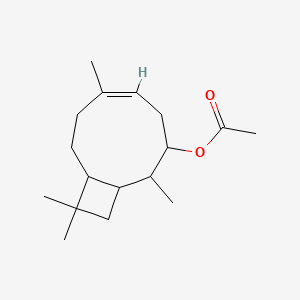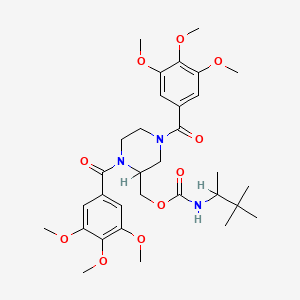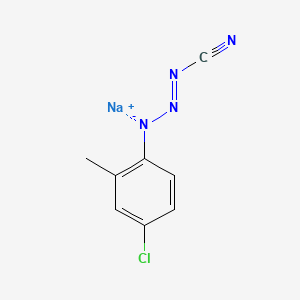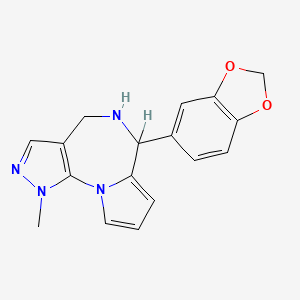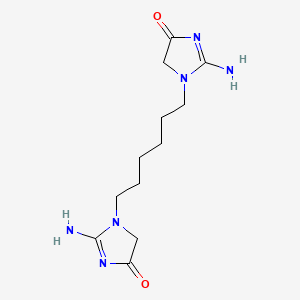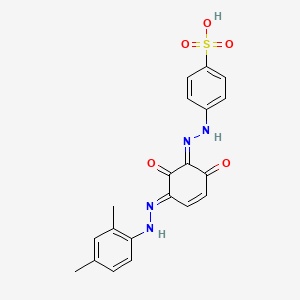
4-((3-((2,4-Dimethylphenyl)diazenyl)-2,6-dihydroxyphenyl)diazenyl)benzenesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3-((2,4-Dimethylphenyl)diazenyl)-2,6-dihydroxyphenyl)diazenyl)benzenesulfonic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its diazenyl groups and sulfonic acid functionality, making it a subject of interest in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-((2,4-Dimethylphenyl)diazenyl)-2,6-dihydroxyphenyl)diazenyl)benzenesulfonic acid typically involves a multi-step process The initial step often includes the diazotization of 2,4-dimethylaniline, followed by coupling with 2,6-dihydroxybenzenediazonium salt
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pH, and reactant concentrations are meticulously controlled. The use of catalysts and solvents can also play a crucial role in optimizing the yield and efficiency of the synthesis process.
化学反应分析
Types of Reactions
4-((3-((2,4-Dimethylphenyl)diazenyl)-2,6-dihydroxyphenyl)diazenyl)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can break the diazenyl bonds, leading to the formation of amines.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzenesulfonic acid derivatives.
科学研究应用
4-((3-((2,4-Dimethylphenyl)diazenyl)-2,6-dihydroxyphenyl)diazenyl)benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Investigated for its potential use in biological staining and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-((3-((2,4-Dimethylphenyl)diazenyl)-2,6-dihydroxyphenyl)diazenyl)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The diazenyl groups can participate in electron transfer reactions, while the sulfonic acid group can enhance the compound’s solubility and reactivity. These interactions can lead to various biological and chemical effects, depending on the context of its application.
相似化合物的比较
Similar Compounds
4-((3-((2,4-Dimethylphenyl)diazenyl)-2,4-dihydroxyphenyl)diazenyl)benzenesulfonic acid: A closely related compound with similar structural features.
4-((3-((2,4-Dimethylphenyl)diazenyl)-2,6-dihydroxyphenyl)diazenyl)benzenesulfonic acid sodium salt: The sodium salt form of the compound, which may exhibit different solubility and reactivity properties.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
5418-48-4 |
|---|---|
分子式 |
C20H18N4O5S |
分子量 |
426.4 g/mol |
IUPAC 名称 |
4-[(2E)-2-[(5E)-5-[(2,4-dimethylphenyl)hydrazinylidene]-2,6-dioxocyclohex-3-en-1-ylidene]hydrazinyl]benzenesulfonic acid |
InChI |
InChI=1S/C20H18N4O5S/c1-12-3-8-16(13(2)11-12)22-23-17-9-10-18(25)19(20(17)26)24-21-14-4-6-15(7-5-14)30(27,28)29/h3-11,21-22H,1-2H3,(H,27,28,29)/b23-17+,24-19+ |
InChI 键 |
NWPMRAPYSMETJV-RPPGGBECSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)N/N=C/2\C=CC(=O)/C(=N\NC3=CC=C(C=C3)S(=O)(=O)O)/C2=O)C |
规范 SMILES |
CC1=CC(=C(C=C1)NN=C2C=CC(=O)C(=NNC3=CC=C(C=C3)S(=O)(=O)O)C2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


